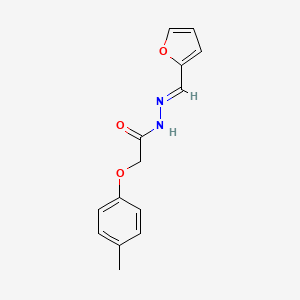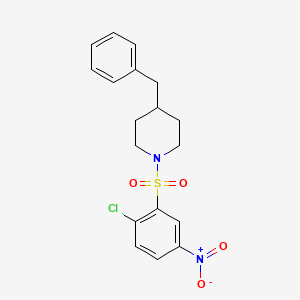![molecular formula C12H16N2O4S B11686760 4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B11686760.png)
4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine is an organic compound with the molecular formula C12H16N2O4S It is a piperidine derivative, characterized by the presence of a methyl group at the 4-position and a nitrophenylsulfonyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine typically involves the reaction of 4-methylpiperidine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 4-Methyl-1-[(3-aminophenyl)sulfonyl]piperidine.
Substitution: Various substituted piperidine derivatives.
Reduction: 4-Methyl-1-[(3-aminophenyl)sulfonyl]piperidine.
Aplicaciones Científicas De Investigación
4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The sulfonyl group can also participate in binding interactions with proteins and enzymes, potentially modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine: Similar structure but with an additional methyl group.
1-[(4-Methyl-3-nitrophenyl)sulfonyl]piperidine: Lacks the 4-methyl group on the piperidine ring.
Uniqueness
4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine is unique due to the specific positioning of the methyl and nitrophenylsulfonyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H16N2O4S |
|---|---|
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
4-methyl-1-(3-nitrophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16N2O4S/c1-10-5-7-13(8-6-10)19(17,18)12-4-2-3-11(9-12)14(15)16/h2-4,9-10H,5-8H2,1H3 |
Clave InChI |
RYOLVAJBXSPRGC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11686680.png)
![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-3-(trifluoromethyl)benzamide](/img/structure/B11686687.png)
![5-({3-Ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11686693.png)
![(5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686697.png)


![Ethyl 5-ethyl-2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11686716.png)
![5-({3-Chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11686728.png)

![(5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11686739.png)
![ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11686751.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11686756.png)

![17-(2-Methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11686767.png)
